molecular formula C20H20N2O2 B2457295 N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide CAS No. 862813-86-3

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Cat. No.: B2457295
CAS No.: 862813-86-3
M. Wt: 320.392
InChI Key: MYYSFHVQZJDWGS-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes an indole ring, a benzyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole derivative is treated with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetic anhydride, to form the oxoacetamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoacetamide moiety, potentially converting it to an amide or amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxoacetamide moiety can yield N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methylacetamide.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its indole ring is a common motif in many biologically active compounds, making it a valuable tool for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyl group and oxoacetamide moiety can also contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.

    Receptors: It can bind to receptors on the cell surface, influencing signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Lacks the dimethyl substitution on the indole ring.

    N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methylacetamide: Lacks the oxo group in the acetamide moiety.

    N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Has an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is unique due to the specific combination of its functional groups. The dimethyl substitution on the indole ring, combined with the benzyl and oxoacetamide moieties, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-18(16-11-7-8-12-17(16)22(14)3)19(23)20(24)21(2)13-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSFHVQZJDWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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